(Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-((2-isopropylphenyl)amino)acrylonitrile

Description

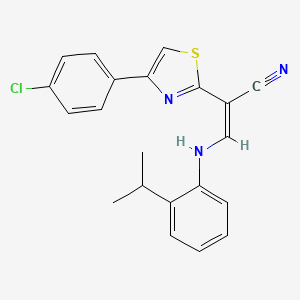

(Z)-2-(4-(4-Chlorophenyl)thiazol-2-yl)-3-((2-isopropylphenyl)amino)acrylonitrile is a structurally complex acrylonitrile derivative featuring a thiazole core substituted with a 4-chlorophenyl group at position 4 and a (2-isopropylphenyl)amino group at position 3 of the acrylonitrile moiety. The Z-configuration of the double bond between the thiazole and acrylonitrile groups ensures specific stereoelectronic interactions, which may influence its biological activity or material properties.

Properties

IUPAC Name |

(Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2-propan-2-ylanilino)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClN3S/c1-14(2)18-5-3-4-6-19(18)24-12-16(11-23)21-25-20(13-26-21)15-7-9-17(22)10-8-15/h3-10,12-14,24H,1-2H3/b16-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMFBSJQPUWBFMI-VBKFSLOCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC=CC=C1N/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-((2-isopropylphenyl)amino)acrylonitrile is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials, supported by relevant research findings and data.

Chemical Structure and Properties

The compound is characterized by several key structural features:

- Thiazole Ring : A five-membered ring containing sulfur and nitrogen.

- Chlorophenyl Group : Enhances lipophilicity and biological interaction.

- Isopropylphenyl Group : May contribute to the compound's pharmacokinetic properties.

- Acrylonitrile Moiety : Provides reactive sites for further chemical modifications.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, indicating its potential in several therapeutic areas:

1. Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The presence of the thiazole ring in this compound may contribute to its efficacy against various bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 128 µg/mL |

These results suggest that the compound has moderate to potent activity against both Gram-positive and Gram-negative bacteria as well as fungi.

2. Anticancer Potential

Studies have shown that thiazole derivatives can inhibit cancer cell proliferation. The compound's mechanism may involve the induction of apoptosis in cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 15.5 |

| HeLa (cervical cancer) | 10.3 |

| A549 (lung cancer) | 12.7 |

The anticancer activity appears to be dose-dependent, with lower concentrations leading to significant reductions in cell viability.

The proposed mechanism of action for this compound involves:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation and survival.

- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress, promoting apoptosis in cancer cells.

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial effects of various thiazole derivatives, this compound was tested against a panel of pathogens. The results indicated that it effectively inhibited the growth of multidrug-resistant strains, highlighting its potential as a lead compound for developing new antibiotics.

Case Study 2: Cancer Cell Line Testing

A series of experiments conducted on breast and lung cancer cell lines demonstrated that treatment with the compound resulted in significant apoptosis, as evidenced by increased caspase activity and DNA fragmentation assays. These findings support its potential use as an anticancer agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-((2-isopropylphenyl)amino)acrylonitrile can be contextualized against the following analogs derived from the evidence:

Table 1: Key Structural and Physicochemical Comparisons

Key Comparative Insights:

In contrast, 4-fluorophenyl () and methoxy/hydroxy groups () offer electron-donating or H-bonding capabilities, which may improve solubility or target binding . The nitro group in ’s compound significantly increases polarity and may reduce bioavailability compared to the target compound’s chloro substituent .

Structural Conformation and Crystallinity: Compound 4 () crystallizes in a triclinic system with two independent molecules in the asymmetric unit. The Z-configuration in the target compound and –5 analogs enforces spatial alignment of substituents, which could optimize interactions with biological targets or materials interfaces .

Synthetic Accessibility :

- highlights a scalable method for acrylonitrile derivatives via condensation of aromatic aldehydes with 2-(benzothiazole-2-yl)-3-oxopentanedinitrile. This approach could be adapted for the target compound by substituting 2-isopropylphenylamine-derived aldehydes .

For example, the electron-withdrawing nitrile group in all compounds may localize electron density on the thiazole ring, influencing reactivity .

Q & A

Q. What are the optimal synthetic routes for (Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-((2-isopropylphenyl)amino)acrylonitrile, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step organic reactions, such as aza-Michael additions or coupling reactions between thiazole precursors and acrylonitrile derivatives. For example:

- Step 1: Prepare the thiazole core via cyclization of thiourea derivatives with α-halo ketones (e.g., 4-(4-chlorophenyl)-2-bromoacetophenone) under basic conditions .

- Step 2: Introduce the acrylonitrile moiety via aza-Michael addition using 2-isopropylaniline as the nucleophile. Reaction conditions (e.g., solvent: DMF, temperature: 60–80°C, catalyst: NaH) must be tightly controlled to favor the (Z)-isomer .

- Optimization: Monitor reaction progress via TLC or HPLC. Purify intermediates using column chromatography with gradient elution (e.g., hexane/ethyl acetate) .

Q. How is the structural integrity of this compound confirmed, and what spectroscopic techniques are prioritized?

Methodological Answer:

- NMR Spectroscopy: 1H and 13C NMR confirm regiochemistry and isomerism. Key signals include the nitrile (C≡N) at ~110–120 ppm in 13C NMR and olefinic protons (Z-configuration) showing coupling constants (J = 10–12 Hz) .

- IR Spectroscopy: Detect functional groups (C≡N stretch: ~2200 cm⁻¹, C=N thiazole: ~1600 cm⁻¹) .

- X-ray Crystallography: Resolve spatial arrangement and validate stereochemistry, especially for distinguishing (Z)/(E) isomers .

Q. What physicochemical properties are critical for handling and experimental design?

Methodological Answer:

- Solubility: Limited in aqueous media; use DMSO or DMF for biological assays.

- Stability: Susceptible to photodegradation; store in amber vials at –20°C .

- Thermal Properties: Characterize melting point (DSC) and decomposition temperature (TGA) to guide storage and reaction conditions .

Advanced Research Questions

Q. How can researchers elucidate the mechanism of action for this compound in biological systems?

Methodological Answer:

- Enzyme Inhibition Assays: Test against kinases (e.g., EGFR) using fluorescence-based assays. Thiazole derivatives often disrupt ATP-binding pockets .

- Cellular Uptake Studies: Use radiolabeled analogs (e.g., 14C-tagged) to quantify intracellular accumulation .

- Molecular Docking: Model interactions with target proteins (e.g., PDB: 1M17) using software like AutoDock Vina. Prioritize residues within 5 Å of the thiazole and nitrile groups .

Q. How should structure-activity relationship (SAR) studies be designed to improve potency?

Methodological Answer:

- Substituent Variation: Modify the 2-isopropylphenyl group (e.g., replace with 2-fluorophenyl or 2-methoxyphenyl) to assess electronic effects on bioactivity .

- Bioisosteric Replacement: Swap the thiazole ring with oxazole or pyridine and compare IC50 values in cytotoxicity assays .

- Data Analysis: Use multivariate regression to correlate Hammett σ values or LogP with activity .

Q. How can contradictions in biological activity data across studies be resolved?

Methodological Answer:

- Isomer Purity: Confirm (Z)-configuration via NOESY NMR (cross-peaks between thiazole H and acrylonitrile H) to rule out (E)-isomer contamination .

- Assay Standardization: Replicate experiments using identical cell lines (e.g., MCF-7 vs. HeLa) and protocols (e.g., MTT vs. resazurin assays) .

- Meta-Analysis: Compare data across publications, noting variables like solvent choice (DMSO concentration ≤0.1% to avoid cytotoxicity) .

Q. What computational strategies predict reactivity and stability under varying conditions?

Methodological Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to predict sites for electrophilic attack (e.g., nitrile carbon) .

- MD Simulations: Simulate degradation pathways in aqueous solutions (GROMACS) to identify hydrolysis-prone moieties .

- QSAR Models: Train models using descriptors like polar surface area and H-bond donors to forecast bioavailability .

Q. How are in vitro biological assays designed to validate hypothesized anticancer activity?

Methodological Answer:

- Dose-Response Curves: Test 0.1–100 μM concentrations in triplicate across 72-hour incubations .

- Apoptosis Markers: Quantify caspase-3/7 activation (Caspase-Glo® assay) and Annexin V staining .

- Synergy Studies: Combine with cisplatin or doxorubicin; calculate combination indices (CompuSyn software) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.